

(R)-1-(3,4-Difluorophenyl)ethanamine molecular structure and stereochemistry

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Compound of Interest

Compound Name: 1-(3,4-Difluorophenyl)ethanamine

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Abstract

(R)-1-(3,4-Difluorophenyl)ethanamine is a chiral primary amine that has emerged as a high-value building block in modern medicinal chemistry and drug development. Its structure, featuring a difluorinated phenyl ring and a stereogenic center, imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecule's structure, the critical importance of its (R)-stereochemistry, prevalent asymmetric synthesis strategies, and robust analytical methods for its characterization. By synthesizing technical data with field-proven insights, this document serves as a vital resource for researchers, chemists, and drug development professionals aiming to leverage this key intermediate in their work.

Introduction

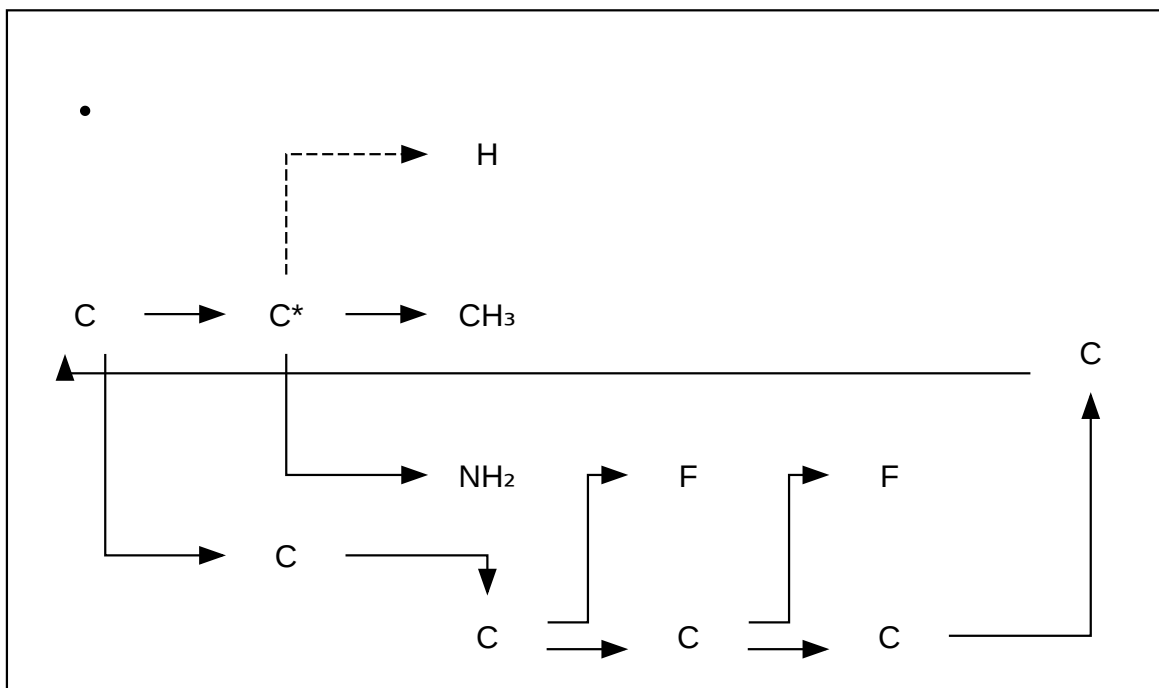
In the landscape of pharmaceutical development, the precise control of three-dimensional molecular architecture is paramount. Chiral amines, in particular, are ubiquitous structural motifs in a vast array of biologically active compounds. (R)-1-(3,4-Difluorophenyl)ethanamine, with the chemical formula $C_8H_9F_2N$, represents a strategically designed intermediate that combines two critical features: a specific, single enantiomer configuration and strategic fluorine substitution.^{[1][2]}

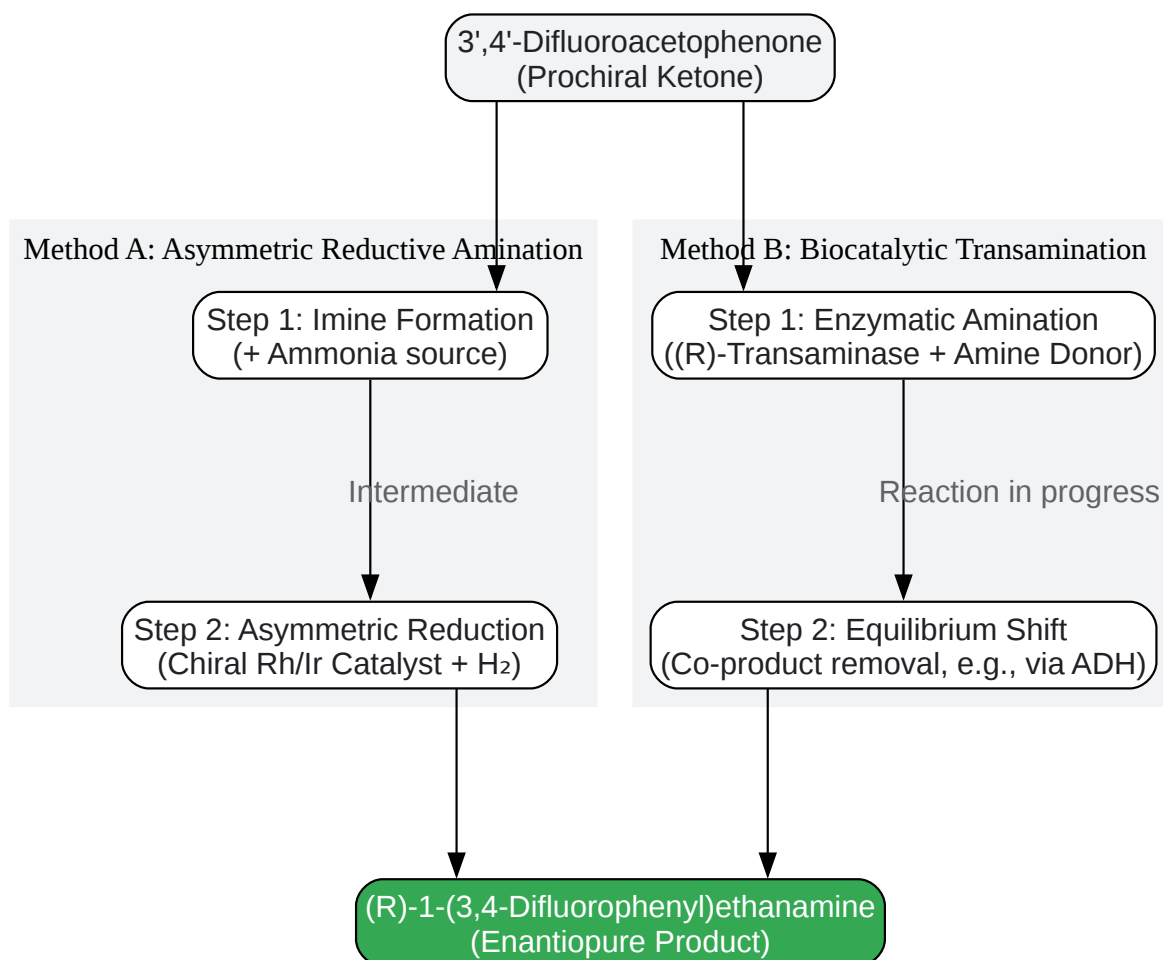
The incorporation of fluorine atoms into a phenyl ring can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.^[1] Furthermore, the biological effects of chiral molecules are often enantiomer-dependent; one

enantiomer may be therapeutically active while the other is inert or even detrimental.^[1] Consequently, access to enantiomerically pure building blocks like (R)-**1-(3,4-Difluorophenyl)ethanamine** is not merely an academic exercise but a fundamental requirement for the efficient and safe development of next-generation pharmaceuticals. This guide delves into the core scientific principles and practical methodologies associated with this important compound.

Molecular Structure and Physicochemical Properties

The molecular structure of (R)-**1-(3,4-Difluorophenyl)ethanamine** consists of a 3,4-difluorosubstituted benzene ring attached to an ethylamine moiety. The carbon atom bonded to the phenyl ring, the amino group, a methyl group, and a hydrogen atom is a stereogenic center, giving rise to the molecule's chirality.^[1]





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References

- 1. Buy (R)-1-(3,4-Difluorophenyl)ethanamine | 321318-15-4 [smolecule.com]

- 2. (1R)-1-(3,4-Difluorophenyl)ethan-1-amine | C₈H₉F₂N | CID 7047657 - PubChem [pubchem.ncbi.nlm.nih.gov]
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